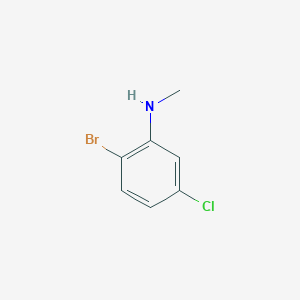

2-bromo-5-chloro-N-methylaniline

Description

2-Bromo-5-chloro-N-methylaniline is a halogenated aromatic amine with the molecular formula C₇H₇BrClN and a molecular weight of 220.5 g/mol (calculated from constituent atomic masses). The compound features a benzene ring substituted with bromine at position 2, chlorine at position 5, and a methyl group attached to the nitrogen atom of the aniline moiety. It is commonly used in pharmaceutical and agrochemical research as a precursor for synthesizing complex molecules due to its reactive halogen substituents and stable aromatic backbone .

The hydrochloride salt form of this compound (CAS 1187386-26-0) is commercially available with a purity of ≥99%, typically packaged in 25 kg industrial-grade quantities . Its structural uniqueness lies in the combined electronic effects of bromine (electron-withdrawing) and chlorine (moderately electron-withdrawing), which influence its reactivity in cross-coupling reactions and electrophilic substitutions.

Properties

Molecular Formula |

C7H7BrClN |

|---|---|

Molecular Weight |

220.49 g/mol |

IUPAC Name |

2-bromo-5-chloro-N-methylaniline |

InChI |

InChI=1S/C7H7BrClN/c1-10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 |

InChI Key |

GKGLRMIRFBTKCR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC(=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-chloro-N-methylaniline can be synthesized through several methods. One common approach involves the bromination and chlorination of N-methylaniline. The process typically starts with the nitration of aniline to form nitroaniline, followed by reduction to produce N-methylaniline. Subsequent halogenation reactions introduce the bromine and chlorine atoms at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions using bromine and chlorine gas under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-N-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to produce amines.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones .

Scientific Research Applications

2-Bromo-5-chloro-N-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-N-methylaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include electrophilic aromatic substitution and nucleophilic aromatic substitution .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Table 1: Key Structural Analogs

*Hydrochloride salt form.

Key Findings :

- Positional Isomerism : The position of halogens significantly impacts reactivity. For example, 4-bromo-5-chloro-2-methylaniline (CAS 30273-47-3) exhibits distinct electronic properties compared to the target compound due to altered substituent positions, affecting its suitability in Suzuki-Miyaura couplings .

- Halogen Effects : Bromine’s higher atomic radius and polarizability make it a better leaving group than chlorine, as observed in nucleophilic aromatic substitutions. This property is critical in designing intermediates for drug discovery .

Functional Group Variations

Table 2: N-Substituted Derivatives

Key Findings :

- Methoxy Substitution : The introduction of a methoxy group (electron-donating) at position 5, as in 2-bromo-5-methoxy-N-methylaniline, enhances solubility in polar solvents but reduces electrophilic reactivity compared to the chloro-substituted analog .

- N-Alkylation : Derivatives like 2-bromo-N-allyl-N-methylaniline (CAS 71492-76-7) exhibit increased steric hindrance, altering their interaction with catalytic systems in cross-coupling reactions .

Table 3: Bioactivity Comparisons

Key Findings :

- This highlights the importance of halogen positioning in toxicity profiles .

- Dechlorination : 5-Chloro-2-methylaniline shows lower metabolic activation due to steric protection of the chlorine atom, reducing its macromolecular binding .

Biological Activity

2-Bromo-5-chloro-N-methylaniline is an organic compound characterized by its unique halogenated structure, which imparts significant biological activity. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C7H7BrClN

- Molecular Weight : 220.49 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in water when in hydrochloride form, enhancing its usability in biological studies.

The compound features a bromine atom at the 2-position and a chlorine atom at the 5-position of the aniline ring, along with a methyl group attached to the nitrogen atom. This specific arrangement contributes to its distinct reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound acts by disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Anticancer Potential

Studies have explored the potential of this compound as an anticancer agent. Its mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, it has been shown to inhibit the MYC oncogene pathway, which is often overexpressed in various tumors .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic processes, leading to reduced cell viability in pathogenic organisms.

- Receptor Binding : It has been observed to bind to receptor sites that mediate cellular signaling pathways, thereby altering cellular responses.

Research Findings and Case Studies

-

Antimicrobial Activity Assessment :

- A study evaluated the efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antibacterial properties.

- Anticancer Studies :

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL | |

| Antimicrobial | S. aureus | 32 µg/mL | |

| Anticancer | Breast Cancer Cell Lines | IC50 = 15 µM |

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound serves as a valuable precursor in the synthesis of various pharmaceutical compounds. Its unique structural features allow for modifications that can enhance therapeutic efficacy or reduce toxicity.

- Synthesis of Derivatives : The compound is utilized as a building block for synthesizing more complex molecules with enhanced biological activities.

- Research Tool : It is employed in studies aimed at understanding enzyme interactions and cellular mechanisms, providing insights into drug design and development.

Q & A

Basic Question

- Recrystallization : Use ethanol/water mixtures at reduced temperatures to exploit solubility differences .

- Chromatography : Employ flash column chromatography with silica gel and a polarity-adjusted solvent system (e.g., hexane:ethyl acetate 8:2) .

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS .

What spectroscopic methods are most effective for characterizing this compound?

Basic Question

- ¹H NMR : Look for singlet peaks corresponding to the N-methyl group (~3.0 ppm) and aromatic protons split by halogen substituents (e.g., doublets at 7.2–7.8 ppm) .

- ¹³C NMR : Halogenated carbons appear at 115–135 ppm, with the N-methyl carbon at ~35 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 248 (C₇H₆BrClN⁺), with isotopic patterns confirming Br/Cl .

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Advanced Question

- Steric hindrance : The N-methyl group and adjacent halogens may slow Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance catalytic activity .

- Electronic effects : Electron-withdrawing Cl and Br substituents activate the aryl ring toward nucleophilic aromatic substitution but reduce electron density for electrophilic reactions. Computational studies (DFT) can predict reactive sites .

What computational tools can predict the stability and degradation pathways of this compound under varying pH and temperature conditions?

Advanced Question

- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in acidic/basic conditions using software like Gaussian or ORCA .

- Degradation Studies : Accelerated stability testing (40°C, 75% RH) coupled with LC-MS to identify breakdown products (e.g., dehalogenation or N-demethylation) .

How can researchers assess the biological activity of this compound derivatives in drug discovery?

Advanced Question

- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli .

- SAR Studies : Modify the halogen positions and N-alkyl groups to evaluate cytotoxicity (e.g., MTT assays on HeLa cells) .

What strategies mitigate regioselectivity challenges during functionalization of this compound?

Advanced Question

- Directed ortho-metalation : Use directing groups (e.g., -OMe) to control substitution sites, followed by deprotection .

- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl protection of amines) during halogenation .

How does the stability of this compound vary in polar vs. non-polar solvents?

Basic Question

- Non-polar solvents (hexane, toluene) : Enhance stability by reducing hydrolysis. Store at 0–6°C in amber vials to prevent photodegradation .

- Polar solvents (DMF, DMSO) : Risk of N-demethylation under prolonged heating. Monitor via periodic NMR .

What role does this compound play in materials science, particularly in polymer or coordination chemistry?

Advanced Question

- Monomer for conductive polymers : Incorporate into polyaniline derivatives for optoelectronic applications. Halogens improve thermal stability .

- Ligand synthesis : Coordinate with transition metals (e.g., Pd, Cu) to form catalysts for cross-coupling reactions .

How can contradictory data on reaction yields or spectral properties be resolved in literature studies?

Q. Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.